molecular formula C17H10BrN3O3 B11524979 (4Z)-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenylpyrazolidine-3,5-dione

(4Z)-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11524979
M. Wt: 384.2 g/mol
InChI Key: DENQIZWFPXDNPE-UHFFFAOYSA-N
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Description

4-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE involves several stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in various biological assays, indicating possible therapeutic applications.

    Medicine: Research has explored its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other indole derivatives, 4-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE stands out due to its unique combination of functional groups and its specific biological activities. Similar compounds include other brominated indole derivatives and pyrazolidine-3,5-dione derivatives, each with their own distinct properties and applications .

Properties

Molecular Formula

C17H10BrN3O3

Molecular Weight

384.2 g/mol

IUPAC Name

5-bromo-3-(3-hydroxy-5-oxo-2-phenyl-1H-pyrazol-4-yl)indol-2-one

InChI

InChI=1S/C17H10BrN3O3/c18-9-6-7-12-11(8-9)13(15(22)19-12)14-16(23)20-21(17(14)24)10-4-2-1-3-5-10/h1-8,24H,(H,20,23)

InChI Key

DENQIZWFPXDNPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)N2)C3=C4C=C(C=CC4=NC3=O)Br)O

Origin of Product

United States

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